molecular formula C19H28ClN5O4 B562410 Alfuzosin-d3 Hydrochloride CAS No. 1216383-97-9

Alfuzosin-d3 Hydrochloride

Cat. No.: B562410
CAS No.: 1216383-97-9
M. Wt: 428.932
InChI Key: YTNKWDJILNVLGX-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alfuzosin-d3 Hydrochloride is a deuterated form of Alfuzosin Hydrochloride, which is an alpha-1 adrenergic antagonist. It is primarily used in the treatment of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland, leading to urinary difficulties in men . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Alfuzosin due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alfuzosin-d3 Hydrochloride involves multiple steps, starting from veratraldehyde. The nitration of veratraldehyde produces 6-nitroveratraldehyde, which is then oxidized to the corresponding acid. This acid undergoes halogenation with thionyl chloride, followed by amide formation with ammonia to yield 4,5-dimethoxy-2-nitrobenzamide. The nitro group is then reduced to form 2-amino-4,5-dimethoxybenzamide, which reacts with urea to produce 6,7-dimethoxyquinazoline-2,4-dione. This compound is further reacted with appropriate reagents to introduce the deuterium atoms and form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Alfuzosin-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dichloromethane, toluene.

Major Products

The major products formed from these reactions include various quinazoline derivatives and substituted benzamides, which are intermediates in the synthesis of this compound .

Scientific Research Applications

Alfuzosin-d3 Hydrochloride is widely used in scientific research for:

    Pharmacokinetic Studies: The deuterated form helps in tracing the metabolic pathways and understanding the drug’s absorption, distribution, metabolism, and excretion.

    Biological Research: Used to study the effects of alpha-1 adrenergic antagonists on prostate and bladder tissues.

    Medical Research: Investigates the therapeutic potential and side effects of Alfuzosin in treating BPH and other related conditions.

    Industrial Applications: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Alfuzosin-d3 Hydrochloride works by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition causes smooth muscle relaxation in the bladder neck and prostate, improving urine flow and reducing BPH symptoms. The compound also reduces the vasoconstrictor effect of catecholamines, leading to peripheral vasodilation .

Comparison with Similar Compounds

Similar Compounds

    Tamsulosin: Another alpha-1 adrenergic antagonist used for BPH treatment.

    Doxazosin: Used for both BPH and hypertension.

    Terazosin: Similar to Doxazosin, used for BPH and hypertension.

Uniqueness

Alfuzosin-d3 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other alpha-1 adrenergic antagonists, Alfuzosin has a lower incidence of retrograde ejaculation, making it a preferred choice for many patients .

Properties

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNKWDJILNVLGX-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.